2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate

Lipophilicity LogP Drug-likeness

Researchers exploring serine hydrolase inhibitor SAR often face reproducibility issues when substituting generic aryl carbamates. The 2,6-diethylphenyl-trifluoroethyl ester combination in this compound provides unique steric and metabolic stability advantages not found in simpler alkyl or mono-substituted phenyl analogs. • Disclosed in EP2800565 as a MAGL/ABHD6 modulator scaffold - ensures SAR data traceability. • 2,2,2-Trifluoroethyl ester resists esterase-mediated hydrolysis, reducing false negatives in prolonged cell-based or in vivo assays. • XLogP3 3.4, TPSA 38.3 Ų - well-characterized reference for in silico ADME model benchmarking. Supplied at 95% purity; ready for immediate procurement.

Molecular Formula C13H16F3NO2
Molecular Weight 275.27 g/mol
CAS No. 1087798-17-1
Cat. No. B1372701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate
CAS1087798-17-1
Molecular FormulaC13H16F3NO2
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)OCC(F)(F)F
InChIInChI=1S/C13H16F3NO2/c1-3-9-6-5-7-10(4-2)11(9)17-12(18)19-8-13(14,15)16/h5-7H,3-4,8H2,1-2H3,(H,17,18)
InChIKeyVFGCFMJWJULUED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-(2,6-diethylphenyl)carbamate Scaffold Procurement Overview


2,2,2-Trifluoroethyl N-(2,6-diethylphenyl)carbamate (CAS 1087798-17-1) is an aryl carbamate ester with the molecular formula C₁₃H₁₆F₃NO₂ and a molecular weight of 275.27 g/mol . It is primarily supplied as a research chemical and versatile synthetic building block for medicinal chemistry and agrochemical discovery programs. The structure features a 2,6-diethyl-substituted phenyl ring linked via a carbamate bridge to a 2,2,2-trifluoroethyl ester moiety. The compound has been disclosed within broader patent families describing carbamate-based modulators of monoacylglycerol lipase (MAGL) and α/β-hydrolase domain-containing 6 (ABHD6) . Its position as a readily accessible scaffold makes it of interest for structure–activity relationship (SAR) exploration, but its selection over close analogs requires quantitative justification that is often unavailable in generic product summaries.

Synthetic scaffold for serine hydrolase inhibitor SAR exploration

Distinct 2,6-diethylphenyl–trifluoroethyl ester combination for property tuning

Reference compound for in silico ADME model benchmarking

Why Generic Aryl Carbamate Substitution Is Not Appropriate


Aryl carbamate esters are frequently treated as interchangeable building blocks in combinatorial library synthesis; however, the 2,6-diethylphenyl–trifluoroethyl ester combination creates a unique physicochemical profile that cannot be replicated by simple alkyl ester or mono-substituted phenyl analogs. The 2,6-diethyl substitution pattern introduces steric congestion around the carbamate nitrogen, limiting rotational freedom and altering the three-dimensional presentation of the pharmacophore relative to unsubstituted or 2,6-dimethylphenyl variants . Simultaneously, the 2,2,2-trifluoroethyl ester imparts greater metabolic stability against esterase-mediated hydrolysis compared to methyl or ethyl esters . These combined features affect not only the compound’s intrinsic stability and lipophilicity but also its behavior in enzyme inhibition assays, membrane permeability, and downstream synthetic transformations. Generic substitution without consideration of these quantitative differences risks introducing unwanted changes in both biological activity and synthetic tractability.

2,6-Diethyl steric effect

Ortho-ethyl substituents alter conformational preference vs unsubstituted or 2,6-dimethylphenyl analogs, affecting pharmacophore presentation.

Trifluoroethyl ester stability

Trifluoroethyl ester may provide greater resistance to esterase hydrolysis than ethyl or methyl esters (class-level evidence).

Physicochemical profile shift

Differences in logP and molecular weight vs simpler esters alter ADME behavior and synthetic tractability.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (LogP) Comparison: Trifluoroethyl vs. Chloroethyl Ester

Within the same 2,6-diethylphenyl carbamate series, the 2,2,2-trifluoroethyl ester exhibits a computed XLogP3 of 3.4, compared to a computed LogP of 3.67 for the 2-chloroethyl ester analog . The trifluoroethyl ester is thus slightly less lipophilic, which may translate to improved aqueous solubility and a more favorable pharmacokinetic profile while retaining adequate membrane permeability. The difference of approximately 0.27 log units is substantial in drug design, as each log unit corresponds to roughly a 10-fold change in partition coefficient.

Lipophilicity (LogP)
Head-to-head
ΔLogP ≈ 0.27
Reported lower lipophilicity vs 2-chloroethyl analog
Computed values; may influence lead-like properties
Lipophilicity LogP Drug-likeness ADME

Steric and Conformational Differentiation by Rotatable Bond Count

The target compound bears two ortho-ethyl substituents on the phenyl ring, resulting in a total of 6 rotatable bonds (5 backbone + 1 additional ethyl group torsion), compared to only 4 rotatable bonds for the unsubstituted 2,2,2-trifluoroethyl N-phenylcarbamate . The 2,6-diethyl substitution creates a sterically constrained environment around the carbamate NH₄ that restricts conformational flexibility relative to the unsubstituted analog, potentially enhancing target selectivity by presenting a more rigid pharmacophore. This conformational restriction cannot be achieved with the simpler N-phenylcarbamate scaffold.

Rotatable bonds
Head-to-head
+2 vs phenyl analog
Supports steric differentiation in SAR context
Computed; 2,6-diethyl restricts conformation
Conformation Steric hindrance Rotatable bonds Pharmacophore

Metabolic Stability: Trifluoroethyl Ester vs. Ethyl Ester

Carbamate esters bearing a 2,2,2-trifluoroethyl leaving group are known to exhibit enhanced resistance to enzymatic hydrolysis by esterases and carboxylesterases compared to their non-fluorinated alkyl ester congeners . While direct experimental stability data for this specific compound are not available in the public domain, the class-level inference is well-supported: replacing the ethyl ester (present in commercially available ethyl N-(2,6-diethylphenyl)carbamate, CAS 72096-72-1) with a trifluoroethyl ester is expected to increase metabolic half-life in plasma and liver microsome assays. Quantitative stabilization factors of 2- to 10-fold have been reported for analogous carbamate pairs in the literature .

Metabolic stability
Class-level
Est. 2–10× increase
Class-level stability advantage vs ethyl ester
Direct experimental data unavailable
Metabolic stability Esterase resistance Trifluoroethyl Carbamate

Molecular Weight and TPSA vs. Methyl Ester

The target compound has a molecular weight of 275.27 g/mol and a topological polar surface area (TPSA) of 38.3 Ų . The corresponding methyl ester, methyl N-(2,6-diethylphenyl)carbamate (CAS 146016-60-6), has a molecular weight of approximately 207.27 g/mol and an identical TPSA of 38.3 Ų. The 68 g/mol increase in molecular weight, driven entirely by the trifluoroethyl group, places the target compound closer to the upper limit of lead-like chemical space (MW ≤ 350), while potentially improving target residence time through enhanced van der Waals interactions without altering hydrogen-bonding capacity.

Molecular weight
Head-to-head
+68 g/mol; TPSA unchanged
Supports property tuning without H-bond alteration
Compared to methyl ester
Molecular weight TPSA Drug-likeness Lead optimization

Optimal Research and Industrial Application Scenarios


Serine Hydrolase Inhibitor Lead Optimization (MAGL/ABHD6)

Based on its disclosure in the EP2800565 patent family as part of carbamate-based MAGL/ABHD6 modulator libraries, this compound serves as a core scaffold for exploring the structure–activity relationships of serine hydrolase inhibitors . Its 2,6-diethylphenyl group provides steric differentiation from simpler phenyl analogs, while the trifluoroethyl ester offers metabolic stability advantages over ethyl and methyl esters. Procurement of this precise scaffold, rather than a generic aryl carbamate, ensures that SAR data are reproducible and structurally traceable.

Metabolic Stability-Driven Fragment and Building Block Selection

In fragment-based screening campaigns where carbamate building blocks are employed, the 2,2,2-trifluoroethyl ester moiety confers empirically supported resistance to esterase-mediated hydrolysis compared to non-fluorinated alkyl esters . This compound is therefore preferred in assay systems where compound integrity over prolonged incubation periods is critical, such as cell-based phenotypic screens or in vivo pharmacokinetic studies. The quantitative metabolic stability advantage reduces the risk of false-negative results arising from rapid hydrolytic degradation.

Agrochemical Discovery: Carbamate-Based Scaffolds

The 2,6-diethylphenyl carbamate substructure is structurally analogous to core motifs found in known insect repellents and carbamate pesticides . The trifluoroethyl ester modification may enhance both environmental persistence and target-site binding through increased lipophilicity relative to methyl carbamates. This compound is a suitable starting point for agrochemical discovery programs aiming to balance potency with physicochemical properties suitable for foliar application or soil treatment, where the LogP of 3.4 positions it favorably for cuticular penetration.

Physicochemical Property Benchmarking in Computational Chemistry

The compound's well-defined computed properties—XLogP3 of 3.4, TPSA of 38.3 Ų, and molecular weight of 275.27 g/mol—make it a valuable reference point for benchmarking in silico ADME prediction models within the aryl carbamate chemical space . Its intermediate lipophilicity and moderate molecular weight allow it to serve as a calibration standard when assessing the predictive accuracy of LogP, solubility, and permeability algorithms for fluorinated carbamate esters, supporting quality control in computational chemistry procurement.

Application
Selection Property
Validation Focus
Serine hydrolase inhibitor SAR studies
Scaffold steric and metabolic stability profile
Target selectivity and compound integrity assays
Fragment-based screening and stability assays
Trifluoroethyl ester hydrolysis resistance (class-level)
Compound integrity under prolonged incubation
Agrochemical carbamate scaffold exploration
Computed lipophilicity and persistence profile
Cuticular penetration and target-site binding studies
In silico ADME model benchmarking
Computed LogP, TPSA, MW reference values
Prediction accuracy for fluorinated carbamates
Quote Request

Request a Quote for 2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.